molecular formula C22H23ClN2O8 B1652370 4-Epichlortetracycline CAS No. 14297-93-9

4-Epichlortetracycline

Cat. No. B1652370
CAS RN: 14297-93-9
M. Wt: 478.9
InChI Key: DHPRQBPJLMKORJ-XRZQSNOTSA-N
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Description

4-Epichlortetracycline is a derivative of tetracycline . It is a hydrochloride salt of 4-Epichlortetracycline, a tetracycline ring structure with a chloride substitution . It is an epimer of chlortetracycline and is used in treating tissue destructive diseases and cancer .


Synthesis Analysis

Tetracyclines, including 4-Epichlortetracycline, are reported to undergo a wide variety of reactions at different pH values. They form anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .


Molecular Structure Analysis

The molecular formula of 4-Epichlortetracycline is C22H23ClN2O8 . The structure of tetracyclines includes the amino group joined to ring A, and two systems of keto phenolic chromophores, system A and cycles BCD, which are important for its activity .


Chemical Reactions Analysis

The pH-dependent transformation of 4-Epichlortetracycline was observed in a study . Absorption, emission, and time-resolved spectroscopy were used to determine the behavior of 4-Epichlortetracycline at basic pH .


Physical And Chemical Properties Analysis

4-Epichlortetracycline is a light yellow to orange powder . Its melting point is greater than 250 degrees Celsius .

Scientific Research Applications

Secondary Standard

4-Epichlortetracycline hydrochloride can be used as a secondary standard . This means it can be used as a reference substance in analytical chemistry to ensure the accuracy and precision of measurements.

Antibiotic Research

As a member of the tetracycline family, 4-Epichlortetracycline is a broad-spectrum protein bacteriostatic antibiotic . It can be used in research to study the effects and mechanisms of antibiotics, especially those of the tetracycline family.

Immune Response Modulation

4-Epichlortetracycline has been found to suppress neutrophil activity and dampen the immune response . This makes it useful in research related to immune system function and disorders.

Protein Synthesis Disruption

4-Epichlortetracycline acts as an aminoacyl-tRNA analog to disrupt polypeptide synthesis, reducing bacterial growth . This property can be utilized in research on bacterial growth and protein synthesis.

Cancer Research

4-Epichlortetracycline can be used for in vitro research on cancer . Its ability to disrupt protein synthesis and modulate immune response can provide valuable insights into cancer cell behavior and potential treatments.

Inflammatory Mechanisms Research

4-Epichlortetracycline can also be used in research on inflammatory mechanisms . Its immune-modulating properties can help in understanding the mechanisms of various inflammatory diseases.

High-Performance Liquid Chromatography (HPLC)

A novel approach for the simultaneous and selective analysis of chlortetracycline, doxycycline, 4-epichlortetracycline, oxytetracycline, metacycline, and tetracycline by high-performance liquid chromatography coupled with sensitive post-column chemiluminescence reaction was set up . This method can be used for the trace analysis of tetracycline antibiotic residues in milk samples with satisfactory results .

Selective Agent

4-Epichlortetracycline is intended for use as a selective agent . In microbiology, selective agents are often added to growth media to favor the growth of certain microorganisms while inhibiting the growth of others.

Mechanism of Action

Target of Action

4-Epichlortetracycline, an epimer of chlortetracycline, primarily targets bacterial cells . It acts against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . In addition to its antimicrobial action, it also suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Mode of Action

4-Epichlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

It is known that tetracyclines, including 4-epichlortetracycline, can inhibit a wide variety of substrates . The transformation products identified in enzymatic reactions suggest the probable occurrence of oxygen insertion, dehydrogenation, demethylation, and deamination reactions .

Pharmacokinetics

It is known that the ph-dependent absorbance and emission properties of tetracycline and its analogs, including 4-epichlortetracycline, are significant . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of 4-Epichlortetracycline’s action is the inhibition of bacterial growth and reproduction due to its interference with protein synthesis . Additionally, it suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Action Environment

The action of 4-Epichlortetracycline can be influenced by environmental factors. For example, the pH-dependent transformation of 4-Epichlortetracycline at basic pH has been observed . Increasing the buffer’s ionic concentration leads to faster transformation . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and ionic concentration of its environment .

Safety and Hazards

4-Epichlortetracycline can cause serious eye irritation and is suspected of damaging the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

4-Epichlortetracycline is used as a reference material for food and beverage testing . The demand for high-quality reference materials is constantly expanding to adapt to changing regulations and technology .

properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRQBPJLMKORJ-XRZQSNOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873792
Record name 4-Epichlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Epichlortetracycline

CAS RN

14297-93-9
Record name Epichlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epichlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPICHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the difference between chlortetracycline and 4-epichlortetracycline?

A1: 4-Epichlortetracycline is a microbiologically inactive epimer of chlortetracycline. This means that both compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon atom at position 4 in the tetracycline ring structure. [, ]

Q2: How are chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs metabolized in animals?

A2: Studies using radiolabeled compounds reveal that chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs like demethylchlortetracycline are partially metabolized and excreted in both urine and feces. Epimerization at the C4 position is a common metabolic pathway, leading to the formation of 4-epichlortetracycline from chlortetracycline. [, ]

Q3: Does the presence of 4-epichlortetracycline in feed-grade chlortetracycline affect microbiological assay results?

A3: Research suggests that the presence of low levels of 4-epichlortetracycline and tetracycline in feed-grade chlortetracycline does not significantly interfere with the microbiological assay (AOAC Method 967.39) used to determine chlortetracycline concentration. This finding implies that the microbiological activity measured predominantly reflects the presence of chlortetracycline. []

Q4: Can 4-epichlortetracycline be separated from chlortetracycline and other tetracycline analogs?

A4: Yes, several analytical techniques have been developed for the separation and quantification of 4-epichlortetracycline from chlortetracycline and other related compounds. These methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases (e.g., C8, C18, pentafluorophenyl) and mobile phases have been successfully employed for the separation and analysis of tetracycline antibiotics, including 4-epichlortetracycline. [, , ]
  • Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers improved resolution and sensitivity compared to traditional HPLC and has been used in combination with mass spectrometry (MS) detection for the analysis of tetracyclines in complex matrices like environmental water samples. [, ]

Q5: How does the chemical structure of tetracycline analogs influence their physicochemical properties?

A5: The presence of different functional groups and their spatial arrangement within the tetracycline structure significantly influence their physicochemical properties, including acid dissociation constants (pKa) and spectroscopic characteristics. [, ] These properties, in turn, affect their interaction with biological systems and their behavior in various analytical methods.

Q6: What are the environmental implications of tetracycline antibiotics and their metabolites?

A6: The widespread use of tetracycline antibiotics in agriculture and human medicine has raised concerns about their potential impact on the environment. Research has focused on understanding the fate and behavior of these compounds in various environmental compartments, such as soil and water, and their potential effects on microbial communities. []

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